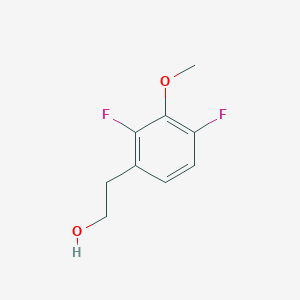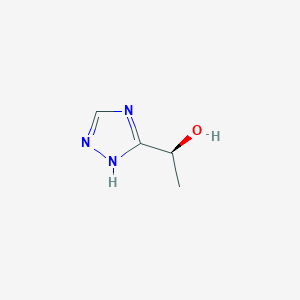
(S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(1H-1,2,4-triazol-3-yl)ethan-1-ol is a chiral compound containing a triazole ring and an ethanol moiety. Compounds with triazole rings are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1H-1,2,4-triazol-3-yl)ethan-1-ol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Ethanol Moiety: The ethanol group can be introduced via reduction of the corresponding ketone or aldehyde.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring is generally stable, but the ethanol moiety can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like SOCl2 (Thionyl chloride) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Ethyl derivatives.
Substitution: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Triazole-containing compounds are often used as ligands in catalysis.
Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties.
Enzyme Inhibitors: Used in the design of enzyme inhibitors.
Medicine
Antifungal Agents: Triazole compounds are key components in antifungal medications.
Anticancer Agents: Some triazole derivatives have shown promise as anticancer agents.
Industry
Materials Science: Used in the development of new materials with specific properties.
Agrochemicals: Used in the formulation of pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of (1S)-1-(1H-1,2,4-triazol-3-yl)ethan-1-ol would depend on its specific application. Generally, triazole compounds exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can involve binding to the active site of an enzyme or interacting with a receptor to inhibit or activate its function.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-1-(1H-1,2,4-triazol-3-yl)propan-1-ol: Similar structure with a propanol moiety instead of ethanol.
(1S)-1-(1H-1,2,4-triazol-3-yl)butan-1-ol: Similar structure with a butanol moiety instead of ethanol.
Uniqueness
Chirality: The (1S) configuration provides specific stereochemical properties that can influence biological activity.
Triazole Ring: The presence of the triazole ring imparts unique chemical and biological properties, making it a versatile scaffold in drug design and materials science.
Propiedades
Fórmula molecular |
C4H7N3O |
|---|---|
Peso molecular |
113.12 g/mol |
Nombre IUPAC |
(1S)-1-(1H-1,2,4-triazol-5-yl)ethanol |
InChI |
InChI=1S/C4H7N3O/c1-3(8)4-5-2-6-7-4/h2-3,8H,1H3,(H,5,6,7)/t3-/m0/s1 |
Clave InChI |
WYZRLXYOIMXEBO-VKHMYHEASA-N |
SMILES isomérico |
C[C@@H](C1=NC=NN1)O |
SMILES canónico |
CC(C1=NC=NN1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


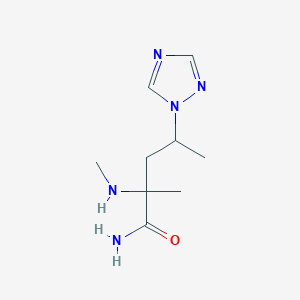

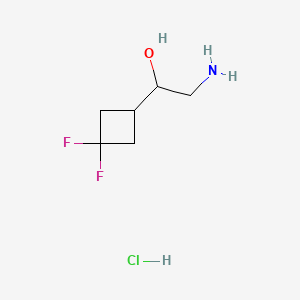

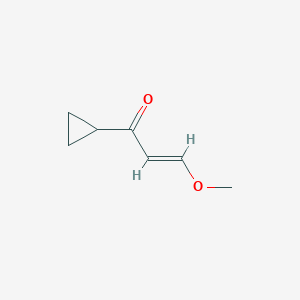

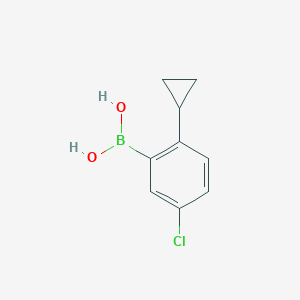
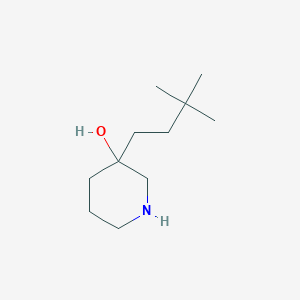
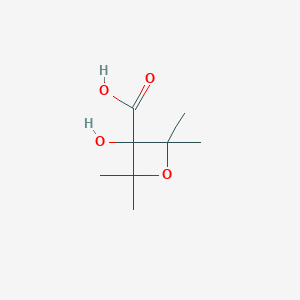
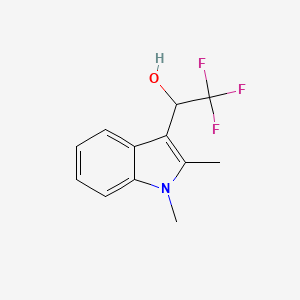
![2-[(1S)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid](/img/structure/B13574884.png)


